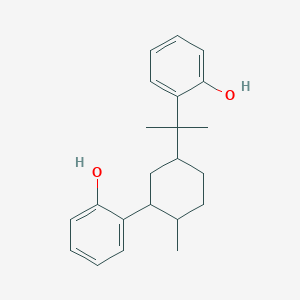
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol is an organic compound with the molecular formula C₁₇H₂₈O₇. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups. This compound is notable for its unique structure, which includes a phenoxy group and multiple ether linkages, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the reaction of phenol with a polyether chain. One common method involves the use of phenol and a polyether diol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as chlorine or bromine, in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or ethers.
Applications De Recherche Scientifique
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polyether compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the polyether chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxapentadecane-1,14-diol: Similar in structure but lacks the phenoxy group.
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol: Contains additional methyl groups, altering its chemical properties.
Pentaethylene glycol: A simpler polyether without the phenoxy group.
Uniqueness
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.
Propriétés
Numéro CAS |
75506-84-2 |
|---|---|
Formule moléculaire |
C17H28O7 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H28O7/c18-6-7-20-8-9-21-10-11-22-12-13-23-14-16(19)15-24-17-4-2-1-3-5-17/h1-5,16,18-19H,6-15H2 |
Clé InChI |
KRZZYZCTZZFODP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(COCCOCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


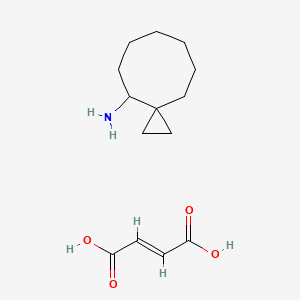
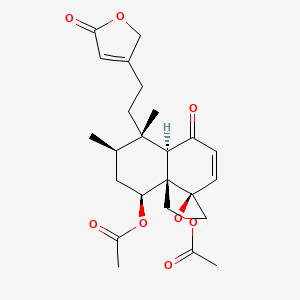
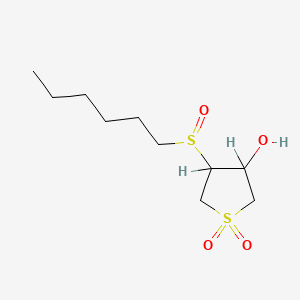
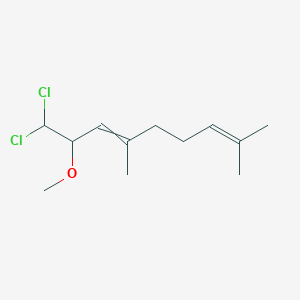


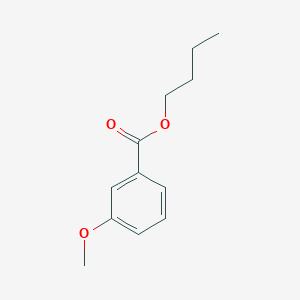
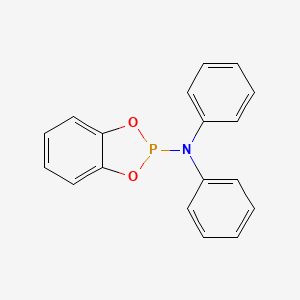
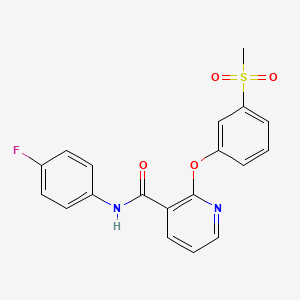
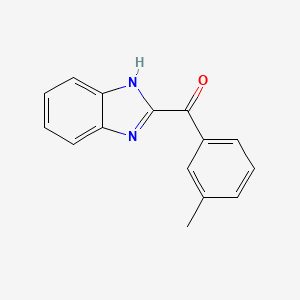
amino}butan-2-one](/img/structure/B14431802.png)
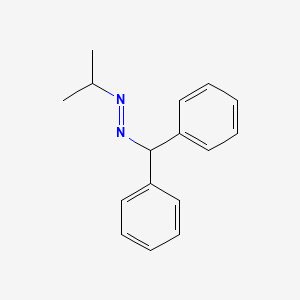
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
